molecular formula C15H15ClN4 B2383967 2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile CAS No. 339101-96-1

2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile

Cat. No. B2383967
CAS RN: 339101-96-1
M. Wt: 286.76
InChI Key: NUNQJDZFFMDWDW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a chloro-methyl-aniline group and a dimethylamino group . Anilines are primary amines that have the general formula R-NH2 and are derivatives of ammonia (NH3) where one hydrogen atom is replaced by an aryl or alkyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. For 3-chloro-2-methylaniline, a component of the compound, the boiling point is 115-117 °C, the melting point is 2 °C, and the density is 1.185 g/mL at 25 °C .

Scientific Research Applications

Chemical Research and Applications

Synthesis and Mechanistic Studies

Research on similar compounds often focuses on synthetic methods and mechanistic insights into chemical reactions. For example, studies on lignin model compounds explore the mechanisms of bond cleavage during acidolysis, highlighting the role of specific functional groups in reaction pathways (Yokoyama, 2015). This type of research is crucial for understanding the degradation of complex molecules and designing more efficient synthetic routes for chemical compounds.

Pharmacodynamics and Pharmacokinetics

Although you requested to exclude drug-related information, it's important to note that compounds with functionalities similar to the one you've mentioned are often studied for their pharmacological properties. Research in this area aims to understand how these compounds interact with biological systems, which is foundational for therapeutic applications. However, detailed insights into these aspects have been intentionally omitted here.

Environmental Impact and Degradation

The environmental fate of chemical compounds, including their degradation processes and persistence in various ecosystems, is a significant area of research. Studies on organophosphate esters, for example, examine the occurrence, behavior, and degradation pathways of these compounds in aquatic environments (Truong et al., 2017). Understanding these factors is essential for assessing environmental risks and developing strategies to mitigate pollution.

properties

IUPAC Name

2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c1-11-13(16)5-4-6-14(11)19-8-7-15(20(2)3)12(9-17)10-18/h4-8,19H,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNQJDZFFMDWDW-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=CC(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C/C(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile

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